![molecular formula C17H17FN4O B12612253 4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-38-8](/img/structure/B12612253.png)
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. This compound features a unique structure with a butan-2-yl group, a fluorophenyl group, and an amine group attached to the pyrido[3,2-d]pyrimidine core. The presence of the fluorine atom in the phenyl ring often imparts significant biological activity and stability to the compound.
Vorbereitungsmethoden
The synthesis of 4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the butan-2-yl group and the 2-fluorophenyl group through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
4-[(Butan-2-yl)oxy]-6-phenylpyrido[3,2-d]pyrimidin-2-amine: This compound lacks the fluorine atom in the phenyl ring, which may result in different biological activities and stability.
4-[(Butan-2-yl)oxy]-6-(2-chlorophenyl)pyrido[3,2-d]pyrimidin-2-amine: The presence of a chlorine atom instead of fluorine can lead to variations in the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
897362-38-8 |
|---|---|
Molekularformel |
C17H17FN4O |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
4-butan-2-yloxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-3-10(2)23-16-15-14(21-17(19)22-16)9-8-13(20-15)11-6-4-5-7-12(11)18/h4-10H,3H2,1-2H3,(H2,19,21,22) |
InChI-Schlüssel |
AZXXEZLVVIXGGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


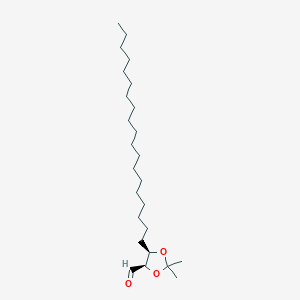
![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)
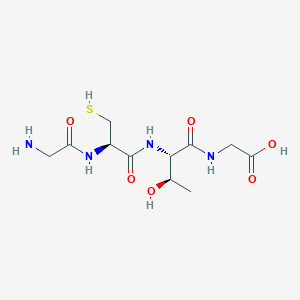
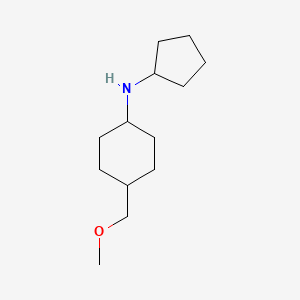
![N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12612213.png)
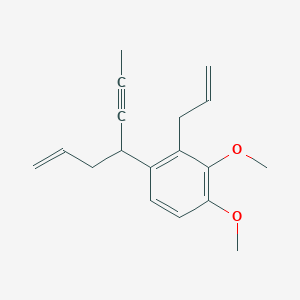

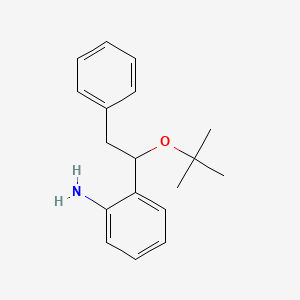
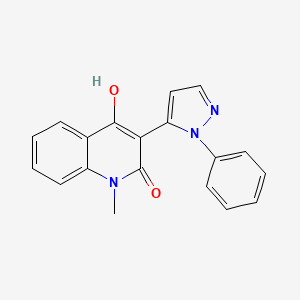
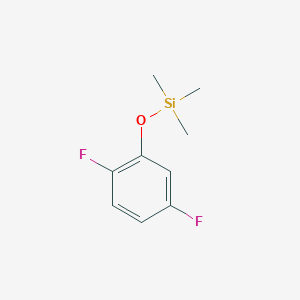
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)

![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
